molecular formula C27H30Cl2N2ORu B1511438 Stewart-Grubbs catalyst CAS No. 927429-61-6

Stewart-Grubbs catalyst

Cat. No. B1511438
CAS RN: 927429-61-6
M. Wt: 570.5 g/mol
InChI Key: ZDJCARGGZRTYFH-UHFFFAOYSA-L
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Description

Stewart-Grubbs catalysts are a series of transition metal carbene complexes used as catalysts for olefin metathesis . They are named after Robert H. Grubbs, the chemist who supervised their synthesis . Several generations of the catalyst have been developed . Grubbs catalysts tolerate many functional groups in the alkene substrates, are air-tolerant, and are compatible with a wide range of solvents .


Synthesis Analysis

The first well-defined ruthenium catalyst was reported in 1992 . It was prepared from RuCl2(PPh3)4 and diphenylcyclopropene . This initial ruthenium catalyst was followed in 1995 by what is now known as the first-generation Grubbs catalyst . It is synthesized from RuCl2(PPh3)3, phenyldiazomethane, and tricyclohexylphosphine in a one-pot synthesis .


Molecular Structure Analysis

The molecular formula of the Stewart-Grubbs catalyst is C27H30Cl2N2ORu . The molecular weight is 570.52 . The percent composition is C 56.84%, H 5.30%, 12.43%, N 4.91%, O 2.80%, Ru 17.72% .


Chemical Reactions Analysis

Grubbs Catalyst® M204 can be used as a catalyst for ring-closing metathesis (RCM), cross-metathesis, and ring-opening metathesis polymerization (ROMP) . It is also used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring closing metathesis reactions .


Physical And Chemical Properties Analysis

Grubbs catalysts are purple solids . They have a melting point of 153 °C (307 °F; 426 K) (decomposition) .

Mechanism of Action

Target of Action

The Stewart-Grubbs catalyst, also known as the Grubbs catalyst, is a transition metal carbene complex used as a catalyst for olefin metathesis . Its primary targets are carbon-carbon double bonds (alkenes). When it interacts with these double bonds, it facilitates the exchange of substituents between different olefins, a process known as transalkylidenation .

Mode of Action

The mechanism of olefin metathesis catalyzed by the this compound involves several steps:

Biochemical Pathways

The this compound impacts various organic reactions, including:

    Exchanges substituents between different olefins. Forms cyclic compounds by closing a ring through metathesis. Generates polymers from cyclic olefins. Polymerizes acyclic dienes .

Pharmacokinetics

The this compound is a ruthenium-based complex. Its pharmacokinetic properties include:

Advantages and Limitations for Lab Experiments

The Stewart-Grubbs catalyst has several advantages for laboratory experiments. It is a highly active and selective catalyst, which makes it ideal for a variety of reactions. It is also relatively easy to prepare and is not toxic or corrosive. In addition, the catalyst is relatively stable and can be stored for extended periods of time.
The main limitation of the this compound is that it is not suitable for all reactions. It is not suitable for reactions that require high temperatures or high pressures, and it is not suitable for reactions that require the use of strong acids or bases. In addition, the catalyst is not suitable for reactions that require the use of hazardous materials.

Future Directions

The Stewart-Grubbs catalyst has been widely used in organic synthesis, polymer synthesis, and in industrial processes. However, there are still many potential applications and areas of research that have not been explored.
Some potential future directions for the this compound include the development of more efficient and selective catalysts, the development of catalysts for a wider range of reactions, the development of catalysts for reactions that require high temperatures or high pressures, and the development of catalysts for reactions that require the use of hazardous materials.
In addition, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. There is also potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials. Finally, there is potential for the development of catalysts that can be used in the synthesis of a wider range of compounds, including drugs, polymers, and materials.

Scientific Research Applications

The Stewart-Grubbs catalyst has been widely used in scientific research and has been used to synthesize a variety of compounds, including drugs, polymers, and materials. It has been used in the synthesis of a variety of drugs, including antimalarials, anti-inflammatory drugs, and anticancer agents. It has also been used in the synthesis of polymers, such as polyesters and polyamides, and in the synthesis of materials, such as zeolites and nanomaterials.

properties

IUPAC Name

[1,3-bis(2-methylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2.C10H12O.2ClH.Ru/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;1-8(2)11-10-7-5-4-6-9(10)3;;;/h3-10H,11-12H2,1-2H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJCARGGZRTYFH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N2ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746225
Record name [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927429-61-6
Record name [1,3-Bis(2-methylphenyl)imidazolidin-2-ylidene](dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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